Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride

Salt form selection Hydrogen‑bond donor count Aqueous solubility optimization

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride (CAS 1251845-29-0, MF: C14H11ClF3NO2, MW: 317.69 g/mol) is a hydrochloride salt of a 2‑benzyl‑isonicotinate ester bearing a 3,4,5‑trifluoro substitution on the pendant phenyl ring. It belongs to the class of isonicotinic acid derivatives that have been explored as kinase inhibitor scaffolds and chemical probes, notably in the phosphoinositide 3‑kinase (PI3K) field where 2,6‑disubstituted isonicotinic derivatives show inhibitory activity.

Molecular Formula C14H11ClF3NO2
Molecular Weight 317.69 g/mol
CAS No. 1251845-29-0
Cat. No. B1400523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride
CAS1251845-29-0
Molecular FormulaC14H11ClF3NO2
Molecular Weight317.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)CC2=CC(=C(C(=C2)F)F)F.Cl
InChIInChI=1S/C14H10F3NO2.ClH/c1-20-14(19)9-2-3-18-10(7-9)4-8-5-11(15)13(17)12(16)6-8;/h2-3,5-7H,4H2,1H3;1H
InChIKeyULIJDGFUCCKKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride (CAS 1251845-29-0): Chemical Class and Baseline Physicochemical Profile for Procurement Evaluation


Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride (CAS 1251845-29-0, MF: C14H11ClF3NO2, MW: 317.69 g/mol) is a hydrochloride salt of a 2‑benzyl‑isonicotinate ester bearing a 3,4,5‑trifluoro substitution on the pendant phenyl ring . It belongs to the class of isonicotinic acid derivatives that have been explored as kinase inhibitor scaffolds and chemical probes, notably in the phosphoinositide 3‑kinase (PI3K) field where 2,6‑disubstituted isonicotinic derivatives show inhibitory activity [1]. The compound is supplied as a research‑grade intermediate with a certified minimum purity specification of 95% .

Chemotype Isonicotinate scaffold for PI3K kinase target engagement studies
Salt Form Hydrochloride salt supports a defined hydrogen-bond donor for formulation screening
Fluorination 3,4,5-Trifluorobenzyl pattern provides a differentiated electronic environment

Why Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride Cannot Be Simply Replaced by Generic Analogs


Isonicotinate‑based building blocks are frequently treated as interchangeable intermediates in medicinal chemistry, yet subtle differences in salt form, fluorination pattern, and linker geometry can produce non‑overlapping solubility, lipophilicity, and target‑engagement profiles [1]. The hydrochloride salt of the 3,4,5‑trifluorobenzyl derivative combines a hydrogen‑bond donor (HBD = 1) with a lower computed XLogP3 (3.0 for the free base) relative to the single‑CF3 analogs (XLogP3 = 3.5), while the 3,4,5‑tri‑F motif alters electron‑withdrawing character and metabolic soft‑spot distribution compared to a 4‑CF3 group [2]. Generic substitution therefore risks altering key physicochemical determinants without preserving the structure‑activity relationship that motivated the original design. The quantitative evidence below is provided to support compound‑specific selection.

Free-base analogs lack the defined H-bond donor, which may shift aqueous solubility and formulation behavior.
Single-CF3 analogs exhibit increased lipophilicity, potentially altering metabolic soft-spot distribution and off-target promiscuity.
Rigid biaryl analogs lack the flexible methylene linker, which may limit access to kinase hinge-region conformations.

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt Provides a Defined Hydrogen‑Bond Donor Profile Absent in Free‑Base Analogs

The hydrochloride salt (CID 66732679) possesses exactly one hydrogen‑bond donor (HBD = 1) attributable to the protonated pyridine nitrogen, whereas the free base (CID 66732680) and all CF3‑substituted comparator molecules (CIDs 66731807, 1251844‑74‑2) register HBD = 0 [1]. The presence of a formal HBD is a critical determinant of aqueous solubility and crystal‑lattice stability, directly impacting formulation and handling in early‑stage discovery.

Salt Form HBD
Reported
Target: HBD = 1 Comparator: HBD = 0 ΔHBD = +1
Supports solubility and formulation screening
Computed descriptor; experimental validation advised
Salt form selection Hydrogen‑bond donor count Aqueous solubility optimization

3,4,5‑Trifluorobenzyl Pattern Yields Reduced Lipophilicity (XLogP3 = 3.0) Compared to 2‑CF3 Analog (XLogP3 = 3.5)

The free base form of the target compound (CID 66732680), which shares the same organic scaffold as the hydrochloride, has a computed XLogP3 of 3.0. The direct 2‑CF3‑benzyl analog (CID 66731807) records XLogP3 = 3.5, representing a 0.5 log unit increase in lipophilicity [1]. In drug design, a ΔlogP of 0.5 is considered significant and can shift off‑target promiscuity and metabolic clearance rates.

Lipophilicity Shift
Reported
ΔXLogP3 = -0.5
vs. 2-CF3 analog (XLogP3 3.5)
Indicates differentiated lipophilicity profile
Computed descriptor; confirm with experimental logD
Lipophilicity optimization Fluorination pattern SAR Metabolic stability

Benzyl Methylene Linker Distinguished from Direct Phenyl Attachment in Isonicotinate Scaffolds

The target compound incorporates a benzyl methylene spacer between the pyridine ring and the trifluorophenyl group, whereas the closest phenyl analog (CAS 1251843‑90‑9, methyl 2-(3,4,5-trifluorophenyl)isonicotinate) connects the aromatic ring directly to the pyridine C2 position. The rotatable bond count is identical (4) between the two scaffolds, but the sp3‑hybridized CH2 linker provides an additional degree of conformational freedom that can relieve steric strain and enable binding modes inaccessible to the rigid biaryl system [1]. Qualitative comparison of PI3K inhibitor SAR suggests that linker length and geometry critically modulate isoform selectivity in the isonicotinate chemotype [2].

Linker Flexibility
Class-level
Benzyl -CH2- linker vs. direct phenyl attachment
Enables access to kinase binding sub-pockets
Class-level SAR; target-specific validation needed
Linker flexibility Conformational entropy Kinase inhibitor design

Molecular‑Weight Increase from Salt Formation Provides Gravimetric Precision in Stock Solution Preparation

The hydrochloride salt has a molecular weight of 317.69 g/mol, which is 36.46 g/mol greater than the free base (281.23 g/mol, CID 66732680) and 22.43 g/mol greater than the CF3‑benzyl analogs (295.26 g/mol, CIDs 66731807 and 1251844‑74‑2) [1]. In high‑throughput screening laboratories, mass‑based stock solution preparation must apply a salt‑correction factor; the higher MW of the hydrochloride reduces relative weighing error (typically ±0.1 mg) as a percentage of total mass, improving gravimetric accuracy at small scale.

Gravimetric Precision
Reported
MW 317.69 g/mol (+36.46 vs. free base)
Reduces relative weighing error at small scale
Applicable to microbalance precision (±0.1 mg)
Gravimetric accuracy Salt correction factor Solution-phase screening

Recommended Application Scenarios for Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a Benzyl‑Linked Fluorinated Isonicotinate Scaffold

In programs targeting lipid kinases (e.g., PI3Kα/γ/δ) where 2,6‑disubstituted isonicotinic derivatives have established SAR, this compound provides the 3,4,5‑trifluorobenzyl motif with a flexible methylene linker [1]. The lower XLogP3 (3.0) relative to CF3‑substituted analogs (3.5) may confer a differentiated ADME profile when mapped onto the previously published PI3K pharmacophore models [1] [2].

Solubility‑Sensitive Biochemical Assay Development

The hydrochloride salt form (HBD = 1) is expected to exhibit higher aqueous solubility than the corresponding free base (HBD = 0) [3]. This makes it the preferred form for biochemical assays run in aqueous buffer systems where free‑base precipitation is a known limitation, reducing the need for high DMSO concentrations that can denature protein targets.

Gravimetric Stock Solution Preparation for High‑Throughput Screening

The elevated molecular weight of the hydrochloride salt (317.69 g/mol) provides a mass‑per‑mole advantage over the free base (281.23 g/mol) and CF3‑benzyl analogs (295.26 g/mol), reducing relative weighing error during small‑scale stock solution preparation [3]. This benefit is most pronounced for screening groups operating with 1–5 mg quantities where microbalance precision is limiting.

Medicinal Chemistry Exploration of Fluorination‑Pattern SAR

The 3,4,5‑trifluoro substitution pattern represents a distinct electronic environment compared to the more common 4‑CF3 or 2‑CF3 isonicotinate derivatives. This compound serves as a dedicated probe for understanding how multi‑site fluorine substitution on the benzyl ring influences target engagement, metabolic stability, and CYP‑mediated clearance when benchmarked against single‑CF3 comparators [3] [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Isonicotinate chemotype with flexible methylene linker
PI3K isoform selectivity and ADME mapping
Solubility-sensitive biochemical assay development
Hydrochloride salt form with hydrogen-bond donor
Aqueous solubility and protein target stability
Gravimetric stock solution preparation for HTS
Higher molecular weight salt form
Weighing error reduction at sub-5 mg scale
Fluorination-pattern SAR exploration
3,4,5-Trifluoro substitution vs. single-CF3
Electronic effects on target engagement and metabolic stability
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